3-Chloro-5-hydroxybenzoic acid
Overview
Description
3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81 . It is used in research due to its ability to stimulate either GPR81 or GPR109a in adipose tissue, leading to a similar decrease in triglyceride lipolysis .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-hydroxybenzoic acid is C7H5ClO3 . The molecular weight is 172.57 . The SMILES string representation is Oc1cc(Cl)cc(c1)C(O)=O .Physical And Chemical Properties Analysis
3-Chloro-5-hydroxybenzoic acid is a white to beige powder . It is soluble in DMSO, with a solubility of 15 mg/mL .Scientific Research Applications
Synthesis in Pharmaceutical Compounds
3-Chloro-5-hydroxybenzoic acid has been utilized in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in preparing antimicrobial 3-quinolinecarboxylic acid drugs. A study by Zhang et al. (2020) details a practical synthesis method for a derivative of this compound, demonstrating its relevance in drug development and pharmaceutical research (Zhang et al., 2020).
Agonist for Lactate Receptor (GPR81)
In medical research, 3-Chloro-5-hydroxybenzoic acid has been identified as a selective GPR81 agonist, which is significant for understanding and manipulating metabolic processes. Dvorak et al. (2012) discovered its role in this context, highlighting its potential in exploring new therapeutic avenues (Dvorak et al., 2012).
Antibiotic Biosynthesis
Becker (1984) discussed the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, used in studying the biosynthesis and synthesis of various antibiotics. This demonstrates the compound's role in antibiotic research and development (Becker, 1984).
Corrosion Inhibition
Narváez et al. (2005) investigated the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for stainless steel in an environmentally friendly aqueous pickling solution. This research points to its potential industrial applications, particularly in corrosion control (Narváez et al., 2005).
Environmental and Analytical Chemistry
3-Chloro-5-hydroxybenzoic acid plays a role in environmental chemistry, particularly in the study of disinfection by-products and their formation processes. Chang et al. (2006) examined this aspect, providing insight into environmental impacts and water treatment processes (Chang et al., 2006).
Safety And Hazards
3-Chloro-5-hydroxybenzoic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
properties
IUPAC Name |
3-chloro-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLIYHZZKAIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517335 | |
Record name | 3-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-hydroxybenzoic acid | |
CAS RN |
53984-36-4 | |
Record name | 3-Chloro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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